3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-aminehydrochloride
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Overview
Description
3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-aminehydrochloride is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-aminehydrochloride typically involves the introduction of the difluorocyclobutyl group into the amine structure. One common method is the reaction of 3,3-difluorocyclobutylmethanol with a suitable amine precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl ketones, while reduction may produce difluorocyclobutylamines .
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-aminehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutylmethanol: A related compound with similar structural features but different functional groups.
3,3-Difluorocyclobutylacetic acid: Another compound with a difluorocyclobutyl group, used in different chemical contexts
Uniqueness
3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-aminehydrochloride is unique due to its specific combination of the difluorocyclobutyl group with a methylpropan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H16ClF2N |
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Molecular Weight |
199.67 g/mol |
IUPAC Name |
3-(3,3-difluorocyclobutyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c1-6(5-11)2-7-3-8(9,10)4-7;/h6-7H,2-5,11H2,1H3;1H |
InChI Key |
WCIFNNLQRPBKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC(C1)(F)F)CN.Cl |
Origin of Product |
United States |
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